3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal
Brand Name: Vulcanchem
CAS No.: 117136-33-1
VCID: VC0046459
InChI: InChI=1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1
SMILES: CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)OC(=O)C
Molecular Formula: C16H30O8Si
Molecular Weight: 378.49

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

CAS No.: 117136-33-1

Cat. No.: VC0046459

Molecular Formula: C16H30O8Si

Molecular Weight: 378.49

* For research use only. Not for human or veterinary use.

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal - 117136-33-1

Specification

CAS No. 117136-33-1
Molecular Formula C16H30O8Si
Molecular Weight 378.49
IUPAC Name [(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(dimethyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate
Standard InChI InChI=1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1
SMILES CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)OC(=O)C

Introduction

Chemical Structure and Properties

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is a carbohydrate derivative characterized by specific modifications to the D-glucal structure. The compound features acetyl groups at positions 3 and 4, while position 6 is protected with a tert-butyldimethylsilyl (TBDMS) group. These strategic modifications enhance its stability and reactivity, making it particularly valuable for synthetic applications.

Chemical Identifiers

The compound can be identified through various chemical identifiers as summarized in Table 1:

ParameterValue
Name3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal
CAS Number117136-33-1
Molecular FormulaC₁₆H₂₈O₆Si
Molecular Weight344.48 g/mol
SMILESCC(=O)OC@HC@HC@@HC=O
InChI1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1
InChI KeyDGPMSALVNCCUAW-GBJTYRQASA-N

Table 1: Chemical identifiers of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

Physical Properties

The physical properties of the compound are essential for its handling and application in various synthetic processes. Table 2 summarizes these properties:

PropertyValue
Physical StateLiquid
Optical Rotation[α]₂₀/D −7°, c = 1.4 in chloroform
Refractive Indexn₂₀/D 1.456
Density1.044 g/mL at 25°C
Flash Point>113°C (235°F)
Storage Temperature−20°C

Table 2: Physical properties of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

The negative optical rotation is characteristic of this compound and serves as an important parameter for verifying its purity and stereochemical configuration. The recommended storage temperature of -20°C indicates its sensitivity to degradation at ambient conditions, emphasizing the need for proper storage protocols to maintain its integrity for experimental use .

Research Findings and Biological Activities

Synthetic Capabilities and Structural Applications

Researchers have exploited the synthetic capabilities of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal to access structurally complex molecules with potential biological activities. The compound's unique protection pattern allows for selective transformations at specific positions, enabling the construction of diverse molecular architectures that would otherwise be challenging to synthesize .

The silyl protection at position 6 provides orthogonal reactivity compared to the acetyl groups at positions 3 and 4, allowing for selective deprotection and subsequent functionalization. This orthogonality is particularly valuable in the synthesis of complex carbohydrate derivatives that require precise control over the sequence of transformations.

Comparison with Related Compounds

Structural Relatives

To better understand the unique properties and applications of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal, it is valuable to compare it with structurally related compounds. Table 3 presents a comparison of key parameters with related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences
3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal117136-33-1C₁₆H₂₈O₆Si344.48Base compound with acetyl groups at positions 3 and 4, TBDMS at position 6
Tri-O-(tert-butyldimethylsilyl)-D-glucal79999-47-6C₂₄H₅₂O₄Si₃488.92All three hydroxyl groups protected with TBDMS groups instead of acetyl groups
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal132891-79-3C₂₀H₄₂O₇Si₂450.70Positions 3 and 6 protected with TBDMS groups, position 4 with acetyl group

Table 3: Comparison of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal with related compounds

Reactivity Differences

The different protection patterns in these compounds lead to distinct reactivity profiles. The presence of acetyl groups in 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal makes it more reactive toward nucleophilic substitution compared to compounds with only silyl protecting groups. Conversely, compounds with multiple silyl protecting groups, such as Tri-O-(tert-butyldimethylsilyl)-D-glucal, exhibit enhanced stability under basic conditions.

These reactivity differences make each compound suitable for specific synthetic transformations. For example, Tri-O-(tert-butyldimethylsilyl)-D-glucal has been studied in metalation reactions, as indicated by research on the observation of α-silyl carbanions in its metalation . Such reactions would proceed differently with 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal due to the presence of the more labile acetyl groups.

Current Research and Future Directions

Emerging Applications

Research on 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal continues to evolve, with emerging applications in various fields of chemistry and biology. Current research focuses on its use in:

  • Development of novel glycosylation methods

  • Synthesis of complex oligosaccharides

  • Preparation of glycoconjugates for biological studies

  • Design of carbohydrate-based drugs

These applications reflect the growing importance of carbohydrate chemistry in modern scientific research and highlight the versatility of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal as a synthetic intermediate.

Gaps in Current Knowledge

Despite the significance of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal in organic synthesis, several aspects of its chemistry remain underdeveloped or unexplored:

  • Detailed synthetic pathways for its preparation from D-glucal

  • Comprehensive investigation of its reactivity profile under various conditions

  • Exploration of its potential in automated oligosaccharide synthesis

These gaps represent opportunities for future research to expand our understanding of this valuable compound and extend its applications in chemical synthesis and biology.

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